molecular formula C36H72O4 B14486127 Nonyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-49-1

Nonyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14486127
CAS No.: 64713-49-1
M. Wt: 569.0 g/mol
InChI Key: NNSIZJQZHAJYOR-UHFFFAOYSA-N
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Description

Nonyl 2,3-bis(dodecyloxy)propanoate (CAS: 64713-49-1) is a branched ester derivative featuring a central propanoate backbone substituted with a nonyl ester group at position 1 and two dodecyloxy (C₁₂H₂₅O) chains at positions 2 and 3 . Key physicochemical properties include:

  • Molecular weight: 568.54336 g/mol (exact mass).
  • Hydrogen bonding: 0 donors, 4 acceptors.
  • Rotatable bonds: 35, indicating significant conformational flexibility.
  • Hydrophobicity: XlogP = 15, classifying it as highly lipophilic.
  • Stereochemistry: Contains one uncertain atomic stereocenter, which may influence its biological or material interactions .

This compound’s structure renders it suitable for applications requiring hydrophobic matrices, such as surfactants, lipid-based drug delivery systems, or polymer plasticizers.

Properties

CAS No.

64713-49-1

Molecular Formula

C36H72O4

Molecular Weight

569.0 g/mol

IUPAC Name

nonyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C36H72O4/c1-4-7-10-13-16-18-20-23-25-28-31-38-34-35(36(37)40-33-30-27-22-15-12-9-6-3)39-32-29-26-24-21-19-17-14-11-8-5-2/h35H,4-34H2,1-3H3

InChI Key

NNSIZJQZHAJYOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Nonyl alcohol and 2,3-bis(dodecyloxy)propanoic acid.

    Reduction: Nonyl alcohol and 2,3-bis(dodecyloxy)propanol.

    Transesterification: New esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of Nonyl 2,3-bis(dodecyloxy)propanoate in various applications is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the formation of micelles and emulsions. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate

  • Source : (CAS: 108321-06-8).
  • Structure: Substituted propyl phosphate with two dodecanoyloxy (C₁₁H₂₃COO) chains and a sodium counterion.
  • Key differences: Functional groups: Phosphate group enhances polarity and water solubility compared to the nonyl ester in the target compound. Applications: Ionic nature makes it suitable for micelle formation or membrane mimetics, contrasting with the non-ionic, purely hydrophobic target compound .

[(Z)-Octadec-9-enyl] (2R)-2,3-bis(oxidanyl)propanoate

  • Structure : Features a (Z)-octadecenyl chain (unsaturated C18) and hydroxyl groups at positions 2 and 3.
  • Key differences: Hydrophobicity: Lower XlogP due to hydroxyl groups and unsaturated chain. Stereochemistry: Defined (2R) configuration vs. the uncertain stereocenter in the target compound.

2,3-Bis(acetyloxy)propyl propanoate

  • Source : (HMDB0031640, CAS: 36600-62-1).
  • Structure: Propanoate ester with acetyloxy (CH₃COO) groups and a shorter propyl chain.
  • Key differences :
    • Molecular weight : ~260 g/mol (estimated), significantly lower than the target compound.
    • Solubility : Higher water solubility (lower XlogP) due to smaller alkyl chains and acetyl groups.
    • Applications : Likely used as a plasticizer or solvent in cosmetics, contrasting with the target’s niche in high-lipophilicity systems .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) XlogP Rotatable Bonds Functional Groups Key Applications
Nonyl 2,3-bis(dodecyloxy)propanoate 568.54 15 35 Nonyl ester, dodecyloxy Surfactants, lipid carriers
Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate >600 (estimated) N/A ~30 Phosphate, dodecanoyloxy Micelles, membranes
[(Z)-Octadec-9-enyl] (2R)-2,3-bis(oxidanyl)propanoate ~370 (estimated) ~5 18 Hydroxyl, unsaturated C18 Bioactive formulations
2,3-Bis(acetyloxy)propyl propanoate ~260 ~1.5 8 Acetyloxy, propyl Cosmetics, solvents

Research Implications and Industrial Relevance

  • This compound’s high hydrophobicity and flexibility make it ideal for stabilizing lipid nanoparticles or enhancing polymer durability.
  • Compounds like Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate serve complementary roles in aqueous systems, highlighting the importance of functional group selection in material design .
  • Stereochemical uncertainties in the target compound (e.g., undefined stereocenter) warrant further study to assess impacts on crystallinity or biological activity .

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